molecular formula C8H7NO3S2 B8716862 5-Hydroxybenzo[b]thiophene-2-sulfonamide

5-Hydroxybenzo[b]thiophene-2-sulfonamide

Cat. No. B8716862
M. Wt: 229.3 g/mol
InChI Key: IGYDWQWQYFXSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybenzo[b]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C8H7NO3S2 and its molecular weight is 229.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxybenzo[b]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxybenzo[b]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Hydroxybenzo[b]thiophene-2-sulfonamide

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-hydroxy-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12)

InChI Key

IGYDWQWQYFXSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridine hydrochloride (50 g) was heated to 190° C. and to the melt was added 5-methoxy-2-sulfamoylbenzo[b]thiophene (12.78 g, 0.053 m). The mixture was stirred at 190° C. for 2 hours and then poured into ice and extracted with ethyl acetate (3×200 ml). The combined extract was washed with 3N HCl, dried over Na2SO4 and filtered through a pad of filter aid and charcoal. The filtrate was concentrated under reduced pressure and the residue was crystallized from nitromethane to yield 7.83 g (64%) of product melting at 197°-198.5° C. An analytical sample melted at 192.5°-193.5° C. after recrystallization from nitromethane and treatment with decolorizing carbon.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12.78 g
Type
reactant
Reaction Step Two
Yield
64%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.